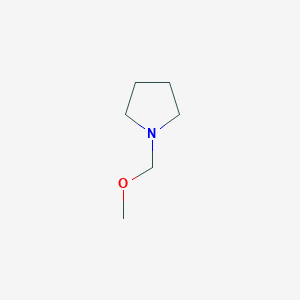
Methoxymethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxymethylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-amino-2-bromoethane with methanol . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, this compound can be produced through a one-pot cyclization and methylation process. This involves the cyclization of gamma-aminobutyric acid (GABA) to form 2-pyrrolidone, followed by methylation using methanol and a halogen salt catalyst, such as ammonium bromide . This method achieves high selectivity and conversion rates, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxymethylpyrrolidine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones, which are useful intermediates in enantioselective syntheses.
Substitution Reactions:
Common Reagents and Conditions
Condensation Reactions: Typically involve carbonyl compounds and may require catalysts such as zinc bromide.
Substitution Reactions: Often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Hydrazones: Formed from condensation reactions with carbonyl compounds.
Substituted Pyrrolidines: Result from substitution reactions, where the methoxymethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Methoxymethylpyrrolidine has several applications in scientific research:
Organic Synthesis: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantioselective compounds.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of enantioselective pharmaceuticals.
Biological Studies: Employed in studies involving enzyme interactions and molecular recognition due to its unique structure.
Mécanisme D'action
The mechanism of action of methoxymethylpyrrolidine involves its interaction with various molecular targets. In condensation reactions, it acts as a nucleophile, attacking carbonyl compounds to form hydrazones . The methoxymethyl group can also participate in substitution reactions, where it is replaced by other functional groups under basic conditions .
Comparaison Avec Des Composés Similaires
Methoxymethylpyrrolidine can be compared to other pyrrolidine derivatives, such as:
N-Methylpyrrolidine: Similar in structure but lacks the methoxymethyl group, leading to different reactivity and applications.
2-Pyrrolidinemethanol: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its chemical properties and uses.
This compound is unique due to its methoxymethyl group, which provides distinct reactivity and makes it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-7-4-2-3-5-7/h2-6H2,1H3 |
Clé InChI |
GZPMMQGPHXEMSZ-UHFFFAOYSA-N |
SMILES canonique |
COCN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















